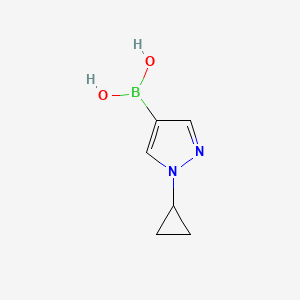

1-Cyclopropylpyrazole-4-boronic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-cyclopropylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c10-7(11)5-3-8-9(4-5)6-1-2-6/h3-4,6,10-11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACQYPYUKMKUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist’s Guide to 1-Cyclopropylpyrazole-4-boronic Acid: Properties, Synthesis, and Application in Modern Drug Discovery

Abstract

1-Cyclopropylpyrazole-4-boronic acid has emerged as a pivotal heterocyclic building block for researchers in medicinal chemistry and materials science. Its unique structure, combining the desirable electronic properties of a pyrazole ring with the conformational rigidity of a cyclopropyl group, makes it an invaluable reagent for introducing this moiety into complex molecular architectures. This technical guide provides an in-depth analysis of the compound's chemical properties, stability considerations, synthesis, and reactivity. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of modern drug development. This document serves as a comprehensive resource for scientists seeking to leverage this versatile reagent in their research and development programs.

Introduction and Core Chemical Identity

This compound (CAS No: 1678534-30-9) is a specialized organoboron compound.[1] The strategic placement of the boronic acid group at the 4-position of the pyrazole ring renders it an ideal substrate for C-C bond formation. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[2][3] The N1-cyclopropyl substituent provides a three-dimensional character, which can be crucial for achieving high binding affinity and selectivity for biological targets.

This guide will delve into the practical aspects of using this reagent, moving beyond simple data to explain the causality behind its reactivity and the best practices for its handling and application.

Caption: Chemical structure of this compound.

Physicochemical and Handling Properties

Understanding the fundamental properties of a reagent is critical for its effective use and storage. Boronic acids, as a class, require careful handling due to their propensity for dehydration to form boroxines and potential for protodeboronation under certain conditions.[4]

| Property | Value | Source(s) |

| CAS Number | 1678534-30-9 | [1][5] |

| Molecular Formula | C₆H₉BN₂O₂ | [1][5] |

| Molecular Weight | 151.96 g/mol | [1][5] |

| Purity (Typical) | ≥95% | [1] |

| SMILES | Oc1cn(n_c_1)C2CC2 | [5] |

| Appearance | Off-white to pale yellow solid | Inferred from related compounds[6] |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, away from light and moisture. | [5] |

Expert Insight on Stability and Handling: The recommendation for freezer storage under an inert atmosphere is not merely precautionary.[5] Many heterocyclic and cyclopropyl boronic acids are inherently unstable and can degrade on the benchtop, leading to inconsistent reaction yields.[7] For applications requiring high reproducibility or for long-term storage, conversion to a more stable derivative, such as the corresponding pinacol ester (1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, CAS 1151802-22-0), is highly recommended.[6][8][9] Pinacol esters are generally more robust, less prone to dehydration, and easier to handle and purify via standard silica gel chromatography.[9][10]

Synthesis and Reactivity Profile

General Synthesis Route

The synthesis of pyrazole boronic acids typically proceeds from the corresponding halo-pyrazole. The most common and scalable approach involves a lithium-halogen exchange at cryogenic temperatures, followed by trapping the resulting lithiated intermediate with a borate ester.

Caption: A typical one-pot synthesis workflow for pyrazole boronic acids.[11][12]

Causality Behind Experimental Choices:

-

Cryogenic Temperature (-78°C): The lithium-halogen exchange is extremely fast. Low temperatures are essential to prevent side reactions, such as the deprotonation of the solvent (THF) or reaction of the highly basic organolithium intermediate with other functional groups.

-

Borate Ester Choice: Triisopropyl borate is often preferred over trimethyl borate in large-scale synthesis. Its lower reactivity helps to control the exotherm of the borylation step, and the resulting boronic ester is less prone to immediate hydrolysis, allowing for a more controlled workup.

-

One-Pot Procedure: This approach is efficient as it avoids the isolation of the unstable lithiated pyrazole intermediate, improving overall yield and operational simplicity.[11][12]

Key Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[3][13] This palladium-catalyzed reaction forms a C-C bond between the pyrazole (from the boronic acid) and an aryl or heteroaryl halide/triflate, making it a powerful tool for constructing complex biaryl systems prevalent in pharmaceuticals.[2][14]

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Field Application: A Validated Suzuki-Miyaura Protocol

The following protocol provides a reliable, self-validating system for coupling this compound with a generic aryl bromide.

Objective: To synthesize 4-(Aryl)-1-cyclopropyl-1H-pyrazole.

Materials:

-

This compound (1.1 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[15]

-

Base (e.g., Sodium Carbonate (Na₂CO₃), 2.5 equivalents)[15]

-

Solvent: 1,4-Dioxane and Water (4:1 ratio)[15]

-

Inert Gas (Argon or Nitrogen)

-

Schlenk tube or equivalent reaction vessel

Step-by-Step Methodology:

-

Vessel Preparation: Add the aryl bromide (0.1 mmol, 1.0 eq.), this compound (0.11 mmol, 1.1 eq.), sodium carbonate (0.25 mmol, 2.5 eq.), and Pd(PPh₃)₄ (0.005 mmol, 5 mol%) to a Schlenk tube equipped with a magnetic stir bar.

-

Inerting the Atmosphere: Seal the tube and evacuate and backfill with argon three times. This step is critical because the active Pd(0) catalyst is oxygen-sensitive and can be deactivated by air.

-

Solvent Addition: Add 2 mL of the 1,4-dioxane/water (4:1) mixture via syringe. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 90°C and stir for 6 hours.[15] Reaction progress can be monitored by TLC or LC-MS.

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

-

Self-Validating System: The success of this protocol is validated by the consumption of starting materials and the formation of the higher R_f product, as observed by TLC. Complete characterization of the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry will confirm the structure and purity, thereby validating the entire workflow.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its robust performance in Suzuki-Miyaura couplings allows for the efficient and predictable synthesis of complex molecules.[3][13] While its stability requires careful management, the use of its pinacol ester derivative provides a practical solution for routine applications.[6][8] As the demand for novel heterocyclic compounds continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for the next generation of therapeutics and advanced materials.

References

-

This compound, min 95%, 1 gram . CP Lab Safety. [Link]

-

1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% . Fisher Scientific. [Link]

-

1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% . Thermo Fisher Scientific. [Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism . ACS Publications. [Link]

-

Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... . ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . National Institutes of Health (NIH). [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface . ACS Publications. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . Journal of the American Chemical Society. [Link]

-

(1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid . PubChem. [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters . ResearchGate. [Link]

-

Substituent effects and pH profiles for stability constants of arylboronic acid diol esters . Semantic Scholar. [Link]

-

The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions . Organic Chemistry Portal. [Link]

-

An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex . ElectronicsAndBooks. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]

- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

-

The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis . NINGBO INNO PHARMCHEM CO., LTD. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1678534-30-9|this compound|BLD Pharm [bldpharm.com]

- 6. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% | Fisher Scientific [fishersci.ca]

- 9. nbinno.com [nbinno.com]

- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

1-Cyclopropylpyrazole-4-boronic acid CAS number 1678534-30-9

An In-depth Technical Guide to 1-Cyclopropylpyrazole-4-boronic acid (CAS: 1678534-30-9)

Authored by: A Senior Application Scientist

Introduction: A Strategic Building Block in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of specific structural motifs is paramount to achieving desired biological activity and material properties. The pyrazole ring, a five-membered nitrogen-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous therapeutic agents due to its favorable pharmacokinetic properties and versatile binding capabilities.[1][2][3] When combined with a cyclopropyl group—a small, strained ring known to enhance metabolic stability, binding affinity, and cell permeability—the resulting scaffold becomes a highly valuable asset for molecular design.[4]

This compound (CAS: 1678534-30-9) is a chemical reagent that embodies this principle. It serves as a versatile and efficient building block for introducing the 1-cyclopropylpyrazole moiety into a wide array of complex molecules.[5][6][7] Its primary utility lies in its function as an organoboron reagent in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][3] This guide provides an in-depth technical overview of its properties, synthesis, characterization, and core applications, designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a reagent is critical for its effective and safe utilization in the laboratory. This compound is a stable, yet reactive, compound that requires specific handling and storage conditions to maintain its integrity.

Data Summary: Key Properties

| Property | Value | Reference(s) |

| CAS Number | 1678534-30-9 | [5][7][8] |

| Molecular Formula | C₆H₉BN₂O₂ | [5][6][7] |

| Molecular Weight | 151.96 g/mol | [5][6] |

| Appearance | Typically a white to off-white solid | N/A |

| Synonyms | (1-Cyclopropyl-1H-pyrazol-4-yl)boronic acid | [5][6] |

Stability, Storage, and Safety

Stability: Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxines (cyclic anhydrides) or protodeboronation (loss of the boronic acid group) under certain conditions, particularly in aqueous media at elevated temperatures or non-optimal pH.[9][10][11] While generally stable under recommended storage, its reactivity is what makes it useful.

Storage: To ensure long-term viability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[9][12] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[9][13] Handling should be performed in a chemical fume hood to avoid inhalation of dust.[9][12] Based on safety data for similar compounds, it may cause skin, eye, and respiratory irritation.[9][12]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][13]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9][12]

-

IF SWALLOWED: Call a poison center or doctor if you feel unwell.[9][12]

Synthesis and Characterization: A Plausible Pathway

While proprietary synthesis routes may vary between suppliers, a robust and logical pathway to 1-alkylpyrazole-4-boronic acids and their esters can be constructed from established methodologies in the chemical literature. The following represents a generalized, field-proven approach.[14][15]

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-stage process starting from the parent pyrazole heterocycle.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 1678534-30-9 | (1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid - Synblock [synblock.com]

- 6. (1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid | C6H9BN2O2 | CID 57516619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. (1-cyclopropyl-1H-pyrazol-4-yl)boronic acid | 1678534-30-9 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.es [fishersci.es]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 15. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

1-Cyclopropylpyrazole-4-boronic acid molecular structure

An In-depth Technical Guide to 1-Cyclopropylpyrazole-4-boronic Acid: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core molecular structure, physicochemical properties, and established synthetic routes. A primary focus will be placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is fundamental to modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utilization of this valuable reagent.

Introduction: The Significance of the Pyrazole-Boronic Acid Moiety

The fusion of a pyrazole ring with a boronic acid functional group creates a molecule of considerable synthetic utility. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and ability to form key hydrogen bond interactions with biological targets.[1] The boronic acid group, on the other hand, is a cornerstone of modern organic synthesis, primarily for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the precise and efficient formation of carbon-carbon bonds, a critical step in the construction of complex molecular architectures.[1]

This compound, with its unique cyclopropyl substitution at the N1 position of the pyrazole ring, offers chemists a valuable tool to explore new chemical space. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, making it an attractive feature in drug design. This guide will explore the synthesis, properties, and applications of this specific and important building block.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. It is important to note that this compound is often supplied and used as its more stable pinacol ester derivative, 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which protects the boronic acid from dehydration and degradation.[2][3]

Core Structure

The molecular structure consists of a five-membered pyrazole ring, a heterocyclic aromatic ring with two adjacent nitrogen atoms. A cyclopropyl group is attached to one of the nitrogen atoms (N1), and a boronic acid group (-B(OH)₂) is attached to the carbon at the 4-position of the pyrazole ring.

Caption: Molecular Structure of this compound.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉BN₂O₂ | [4][5] |

| Molecular Weight | 151.96 g/mol | [4][5] |

| CAS Number | 1678534-30-9 | [4][6] |

| Appearance | Solid | [3][7] |

| Purity | Typically ≥95% | [4] |

For the Pinacol Ester Derivative:

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉BN₂O₂ | [2][3] |

| Molecular Weight | 234.11 g/mol | [2] |

| CAS Number | 1151802-22-0 | [2][3] |

| Appearance | Pale yellow solid | [3] |

| IUPAC Name | 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | [2][3] |

Synthesis and Characterization

The synthesis of pyrazole boronic acids can be achieved through various routes, often involving the borylation of a pre-functionalized pyrazole ring.

General Synthetic Approach

A common and robust method for synthesizing pyrazole-4-boronic acid pinacol esters involves a palladium-catalyzed cross-coupling reaction between a 4-halopyrazole and bis(pinacolato)diboron (B₂pin₂).[8] The N-cyclopropyl group is typically introduced before the borylation step.

Caption: Generalized workflow for the synthesis of this compound pinacol ester.

Exemplary Experimental Protocol: Miyaura Borylation

The following is a representative, non-optimized protocol based on established methods for the synthesis of pyrazole boronic esters.[8]

-

Reaction Setup: To an oven-dried flask, add 1-cyclopropyl-4-iodopyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound pinacol ester.

Causality: The palladium catalyst is essential for the oxidative addition to the C-I bond, followed by transmetalation with the diboron reagent and reductive elimination to form the C-B bond.[8] Potassium acetate acts as the base required for the catalytic cycle. The pinacol ester is targeted for its enhanced stability compared to the free boronic acid.[1]

Characterization Techniques

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. For the pinacol ester, characteristic signals include the cyclopropyl protons, the pyrazole ring protons, and the singlet for the twelve methyl protons of the pinacol group around 1.3 ppm.[8]

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

-

¹¹B NMR Spectroscopy: This technique can be used to distinguish between the sp²-hybridized boronic acid/ester and any potential sp³-hybridized boronate species.[9][10]

Key Applications in Organic Synthesis

The primary application of this compound and its ester is as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[11][12][13] This reaction is a powerful tool for forming C-C bonds between sp²-hybridized carbon atoms.

The Suzuki-Miyaura Coupling Reaction

This palladium-catalyzed reaction couples an organoboron compound (the pyrazole boronic acid) with an organohalide or triflate. It is widely used in the pharmaceutical industry to synthesize complex molecules, including active pharmaceutical ingredients (APIs).[1][14]

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the coupling of a pyrazole boronic acid with an aryl halide.[11]

-

Reactant Mixture: In a reaction vessel, combine the aryl halide (1.0 eq), this compound pinacol ester (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%), and a base like sodium carbonate (2.5 eq).[11]

-

Solvent System: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[11]

-

Reaction Execution: Degas the mixture and heat under an inert atmosphere to 90-100 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).[11][14]

-

Isolation: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate.

-

Purification: Purify the residue via flash chromatography or recrystallization to obtain the desired biaryl product.

Self-Validating System: The success of this protocol relies on the careful exclusion of oxygen, the choice of an appropriate palladium catalyst and ligand, and the correct base and solvent system.[13][14] The boronic acid pinacol ester is often preferred over the free acid as it can be less prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source.[10]

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed when handling this compound and its derivatives.

-

Hazards Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] It may also cause respiratory irritation.[7][15]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[7] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

-

Handling: Avoid creating dust.[15] Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke when using this product.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Boronic acids and their esters can be sensitive to moisture.[16]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a medicinally relevant pyrazole core and a synthetically tractable boronic acid functional group makes it a powerful tool for the construction of novel molecular entities. A thorough understanding of its structure, synthesis, and reactivity, particularly in Suzuki-Miyaura cross-coupling, is essential for researchers in drug discovery and materials science aiming to leverage its full potential. The protocols and insights provided in this guide serve as a foundation for the successful application of this important reagent.

References

-

1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97%. Fisher Scientific.

-

This compound, min 95%, 1 gram. CP Lab Safety.

-

1678534-30-9|this compound. BLD Pharm.

-

1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97%. Thermo Fisher Scientific.

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate.

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).

-

The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. ACS Publications.

-

Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.

-

[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]boronic acid. Sigma-Aldrich.

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.

-

(1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid. PubChem.

-

Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. Medium.

-

The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.

-

Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester. Google Patents.

-

SAFETY DATA SHEET. Fisher Scientific.

-

MATERIAL SAFETY DATA SHEET. Anichem.

-

Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.

-

1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester. Apollo Scientific.

-

Pyrazole synthesis. Organic Chemistry Portal.

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

(1-cyclopropyl-1H-pyrazol-4-yl)boronic acid. ChemicalBook.

-

1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid. ChemicalBook.

-

boronic esters. Organic Syntheses Procedure.

-

Boronic Esters. Santa Cruz Biotechnology.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.

-

1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid, pinacol ester. Apollo Scientific.

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% | Fisher Scientific [fishersci.ca]

- 3. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]

- 4. calpaclab.com [calpaclab.com]

- 5. (1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid | C6H9BN2O2 | CID 57516619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1678534-30-9|this compound|BLD Pharm [bldpharm.com]

- 7. anichemllc.com [anichemllc.com]

- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 1-Cyclopropylpyrazole-4-boronic Acid

This guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive analysis of the solubility characteristics of 1-cyclopropylpyrazole-4-boronic acid, a key building block in modern medicinal chemistry. Recognizing the scarcity of public-domain quantitative data for this specific molecule, this document synthesizes established principles from analogous compounds to provide a robust framework for solvent selection and offers a detailed, field-proven protocol for its experimental determination.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound and its derivatives are of significant interest in pharmaceutical research. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The boronic acid group serves as a versatile synthetic handle, most notably for Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of complex drug candidates.[1][3]

The success of any compound in the drug development pipeline—from initial synthesis and purification to formulation and in vivo efficacy—is inextricably linked to its solubility. Poor solubility can lead to challenges in reaction kinetics, inaccurate biological screening results, and significant hurdles in developing a viable dosage form. Therefore, a thorough understanding and empirical determination of the solubility of key intermediates like this compound are not just procedural steps but foundational pillars of a successful research program.

Physicochemical Principles Governing Boronic Acid Solubility

The Challenge of Boroxine Formation

A primary complicating factor in the study of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4][5] This equilibrium between the boronic acid and its less soluble boroxine form is influenced by the solvent and temperature, making it difficult to obtain reproducible solubility data.[4] The formation of these trimeric species can lead to an underestimation of the true solubility of the monomeric acid.[6]

The Impact of Solvent Polarity and Functionality

The choice of solvent is the most critical factor influencing the solubility of boronic acids. Studies on phenylboronic acid and its derivatives have established clear trends:

-

High Solubility: Ethers (e.g., dipropyl ether) and ketones (e.g., acetone, 3-pentanone) are often excellent solvents for boronic acids.[4][7]

-

Moderate Solubility: Chlorinated solvents like chloroform can provide moderate solubility and are sometimes suitable for crystallization.[4]

-

Low Solubility: Hydrocarbons (e.g., methylcyclohexane) are generally poor solvents for boronic acids.[4][7]

This trend suggests that the polarity and hydrogen-bonding capability of the solvent play a crucial role in solvating the boronic acid moiety.

Enhancing Solubility via Esterification

A common strategy to circumvent the challenges associated with boronic acid solubility and stability is to convert them into boronic esters, such as pinacol esters. These esters are generally more soluble in a wider range of organic solvents and are not susceptible to boroxine formation.[4][7][8] For this compound, its corresponding pinacol ester is commercially available and would be expected to exhibit enhanced solubility in common organic solvents.[9][10]

Predictive Framework for Solvent Selection

Based on the principles discussed, we can construct a predictive table to guide the initial selection of solvents for this compound.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Ethers | THF, 2-MeTHF, Dioxane | High | Ethers are effective solvents for analogous boronic acids, likely due to their ability to act as hydrogen bond acceptors.[4] |

| Ketones | Acetone, MEK | High | Ketones have demonstrated high solubility for phenylboronic acid, indicating strong solute-solvent interactions.[4][7] |

| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors. However, their reactivity with boronic acids to form boronate esters must be considered. |

| Aprotic Polar | DMF, DMAc, DMSO | High | These solvents are generally strong solvating agents for a wide range of polar organic molecules. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Chloroform shows moderate solubility for phenylboronic acid.[4] These are useful for reactions where protic solvents are undesirable. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a versatile solvent with moderate polarity. Its predicted solubility for pyrazole-4-boronic acid pinacol ester is noted in some sources.[11] |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | The polarity mismatch between the heterocyclic boronic acid and non-polar aromatic hydrocarbons suggests poor solubility. |

| Aliphatic Hydrocarbons | Heptane, Cyclohexane | Very Low | Hydrocarbons are consistently poor solvents for boronic acids and are often used as anti-solvents for crystallization.[4][7] |

| Water | Water | Low | While the pyrazole ring can improve aqueous solubility compared to a benzene ring, boronic acids are generally characterized by low water solubility.[2][7] The pKa of the compound will significantly influence pH-dependent solubility. |

Experimental Protocol: Dynamic Method for Solubility Determination

To obtain reliable and quantitative solubility data, an experimental approach is essential. The dynamic (polythermal) method is a robust technique for determining the temperature-dependent solubility of a compound in various solvents.[4][5]

Principle

A series of suspensions of the solute (this compound) in a given solvent are prepared at different known concentrations. Each suspension is heated at a controlled rate with vigorous stirring until complete dissolution is observed. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

Experimental Workflow Diagram

Caption: Workflow for the dynamic determination of solubility.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh a specific amount of this compound into a series of sealable glass vials.

-

To each vial, add a precise volume or mass of the chosen solvent to create suspensions of varying known concentrations (e.g., 1, 2, 5, 10, 15, 20 mg/mL).

-

Add a small magnetic stir bar to each vial and seal tightly to prevent solvent loss during heating.

-

-

Measurement:

-

Place the vials in a programmable heating block or oil bath equipped with a magnetic stirrer and a calibrated temperature probe.

-

Begin stirring at a constant and vigorous rate to ensure the suspension is homogenous.

-

Start heating the system at a slow, controlled rate (e.g., 0.2-0.5 °C per minute). A slow ramp is crucial for accuracy.

-

Observe the vials closely. The dissolution point is the temperature at which the solution becomes perfectly clear, with no visible solid particles remaining. A laser beam passed through the vial can aid in detecting the disappearance of turbidity.

-

Record the temperature of complete dissolution for each concentration.

-

-

Data Analysis and Visualization:

-

Plot the recorded dissolution temperatures (°C or K) on the y-axis against the corresponding concentrations (mole fraction, molality, or g/100g of solvent) on the x-axis.

-

The resulting plot is the solubility curve for this compound in that specific solvent. This curve provides the concentration of a saturated solution at any given temperature within the measured range.

-

Self-Validating System & Trustworthiness

-

Consistency Check: Repeat the measurement for a few concentrations to ensure reproducibility. The dissolution temperatures should be within a narrow range (e.g., ±0.5 °C).

-

Approach from Both Sides: For a given concentration, determine the dissolution temperature upon heating. Then, slowly cool the clear solution until precipitation is observed. The dissolution and precipitation temperatures should be very close, confirming that a true thermodynamic equilibrium is being measured.

-

Analytical Purity: Ensure the starting material is of high purity, as impurities can significantly affect solubility measurements. Characterize the compound by NMR, LC-MS, and melting point before beginning solubility studies.

Data Interpretation and Advanced Considerations

-

Interpreting the Curve: The solubility curve provides invaluable data for process chemists. For example, it can be used to determine the optimal temperature for dissolving the compound for a reaction or the amount of product that will crystallize out of solution upon cooling from a specific temperature.

-

pH-Dependent Aqueous Solubility: For aqueous systems, the solubility of boronic acids is highly dependent on pH due to the equilibrium between the neutral acid and the anionic boronate species. A similar experimental setup can be used with buffered aqueous solutions to determine solubility as a function of pH.

-

Analytical Challenges: Boronic acids can be labile. Traditional analytical methods like reversed-phase HPLC can be challenging due to on-column degradation or poor peak shape.[12] Non-aqueous capillary electrophoresis (NACE) has been shown to be a more reliable technique for analyzing boronic acids and their esters without inducing hydrolysis.[12]

Conclusion

While specific, quantitative solubility data for this compound is not yet prevalent in scientific literature, a robust understanding can be achieved by applying established principles from analogous boronic acids. Ethers and ketones are predicted to be effective solvents, while hydrocarbons are expected to be poor choices. The conversion to a pinacol ester is a reliable strategy to enhance solubility in organic media.

Ultimately, the empirical determination of solubility is indispensable. The dynamic method detailed in this guide provides a trustworthy and accurate protocol for researchers to generate the critical data needed to accelerate their synthesis, purification, and formulation efforts. This foundational knowledge is paramount to unlocking the full potential of this compound as a building block in the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]

- 10. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% | Fisher Scientific [fishersci.ca]

- 11. lookchem.com [lookchem.com]

- 12. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 1-Cyclopropylpyrazole-4-boronic Acid

Foreword: Navigating the Analytical Landscape of a Novel Building Block

In the dynamic field of medicinal chemistry and materials science, the synthesis and application of novel heterocyclic building blocks are paramount to innovation. 1-Cyclopropylpyrazole-4-boronic acid stands out as a versatile reagent, prized for its unique combination of a reactive boronic acid moiety and the structurally significant cyclopropylpyrazole core. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth exploration of the essential spectroscopic techniques required to unequivocally characterize this compound.

Due to the compound's relatively recent emergence in mainstream chemical catalogs, comprehensive, publicly available spectral data can be fragmented. This guide, therefore, not only presents available data but also provides a predictive framework based on established spectroscopic principles and data from closely related analogs. It is designed to be a practical, field-proven resource, explaining not just the data itself, but the causality behind the analytical choices and the interpretation of the results.

Molecular Structure and its Spectroscopic Implications

The structure of this compound dictates its spectral signature. The key features are:

-

An aromatic pyrazole ring with two distinct protons.

-

A cyclopropyl group attached to one of the pyrazole nitrogens, with a unique methine proton and two sets of diastereotopic methylene protons.

-

A boronic acid group [-B(OH)₂] directly attached to the pyrazole ring, which is in equilibrium with its cyclic anhydride, a boroxine.

This equilibrium between the monomeric acid and the trimeric boroxine is a critical consideration in spectral analysis, as it can lead to broadened signals or the appearance of multiple species, particularly in NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A multi-nuclear approach (¹H, ¹³C, ¹¹B) is essential for complete characterization.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol is crucial to ensure data integrity, primarily by minimizing the presence of the boroxine anhydride.

Methodology:

-

Solvent Selection: Use a deuterated solvent that can disrupt the hydrogen bonding network of the boroxine. DMSO-d₆ or Methanol-d₄ are preferred over CDCl₃. DMSO-d₆ has the added advantage of clearly showing the exchangeable -OH protons of the boronic acid.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of the chosen deuterated solvent directly in the NMR tube.

-

Water Suppression (Optional but Recommended): To clearly observe the B(OH)₂ protons, a water suppression pulse sequence (e.g., presaturation) can be employed.

-

Acquisition Parameters:

-

¹H NMR: Acquire at a field strength of at least 400 MHz. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the relatively low natural abundance of ¹³C and the potential for broad signals from the carbon attached to boron, a longer acquisition time may be necessary.

-

¹¹B NMR: Use a boron-free quartz NMR tube to avoid a broad background signal from borosilicate glass.[1][2] Acquire a proton-decoupled spectrum. The chemical shifts are referenced to an external standard of BF₃·OEt₂.[3]

-

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The proton NMR spectrum provides a direct fingerprint of the molecule's hydrogen framework.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Pyrazole H-3 | 7.8 - 8.2 | Singlet (s) | - | Deshielded aromatic proton adjacent to two nitrogen atoms. |

| Pyrazole H-5 | 7.6 - 8.0 | Singlet (s) | - | Deshielded aromatic proton. |

| Cyclopropyl-CH | 3.6 - 4.0 | Multiplet (m) | ~7-8 Hz | Methine proton deshielded by the adjacent nitrogen atom of the pyrazole ring. |

| Cyclopropyl-CH₂ | 1.0 - 1.4 | Multiplet (m) | ~4-8 Hz | Methylene protons on the cyclopropyl ring. |

| B(OH)₂ | 4.5 - 6.0 | Broad Singlet (br s) | - | Exchangeable protons; chemical shift is highly dependent on concentration and solvent. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrazole C-3 | ~140 | Aromatic carbon adjacent to two nitrogens. |

| Pyrazole C-4 | ~110 (broad) | The signal for the carbon attached to the boron atom is often broadened due to quadrupolar relaxation of the boron nucleus.[4] |

| Pyrazole C-5 | ~130 | Aromatic carbon. |

| Cyclopropyl-CH | ~35 | Methine carbon of the cyclopropyl group. |

| Cyclopropyl-CH₂ | ~7 | Methylene carbons of the cyclopropyl group. |

¹¹B NMR Spectroscopy: The Boron Signature

¹¹B NMR is indispensable for confirming the presence and electronic environment of the boron atom.

-

Expected Chemical Shift: For a tricoordinate arylboronic acid, a single, relatively broad signal is expected in the range of δ 28-33 ppm .[3] The presence of the boroxine anhydride would result in a signal at a slightly lower field (δ ~33 ppm) compared to the monomeric acid (δ ~30 ppm).[3]

-

Linewidth: The linewidth of the signal is influenced by the rate of chemical exchange and the quadrupolar nature of the boron nucleus.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Ionization and Analysis

The choice of ionization technique is critical for analyzing boronic acids due to their propensity to dehydrate.

Methodology:

-

Ionization Technique: Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that is less likely to cause thermal degradation (dehydration) compared to techniques like Electron Impact (EI).

-

Mode: Both positive and negative ion modes should be explored. In positive mode, the protonated molecule [M+H]⁺ may be observed. In negative mode, adducts such as [M+formate]⁻ or [M+acetate]⁻ might be seen if these are present in the mobile phase.

-

High-Resolution MS (HRMS): HRMS (e.g., using a TOF or Orbitrap analyzer) is essential to confirm the elemental composition of the parent ion and its fragments, providing an unambiguous molecular formula.

Expected Mass Spectrum

| Ion | m/z (calculated for C₆H₉BN₂O₂) | Interpretation |

| [M-H₂O+H]⁺ | 134.08 | Loss of water from the protonated molecule, a common fragmentation for boronic acids. |

| [M+H]⁺ | 152.08 | Protonated molecular ion. |

| [M+Na]⁺ | 174.06 | Sodium adduct of the molecular ion. |

| [M₃-3H₂O+H]⁺ | 400.22 | Protonated boroxine trimer. Observation of this ion provides strong evidence for the equilibrium in solution or in the gas phase. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.

Experimental Protocol: Sample Preparation

Methodology:

-

Technique: Attenuated Total Reflectance (ATR) is the most convenient method for solid samples, requiring minimal sample preparation.

-

Data Acquisition: A background spectrum should be collected before analyzing the sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Key Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | B(OH)₂ (hydrogen-bonded) |

| ~3100 | C-H stretch (aromatic) | Pyrazole ring |

| 2850 - 3000 | C-H stretch (aliphatic) | Cyclopropyl group |

| ~1600 | C=N stretch | Pyrazole ring |

| ~1350 | B-O stretch | Boronic acid |

| ~1020 | B-C stretch | Boron-Carbon bond[5] |

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of a comprehensive spectral analysis for this compound.

Sources

A Technical Guide to 1-Cyclopropylpyrazole-4-boronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Key Building Block

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of targeted therapies. The functionalization of this versatile heterocycle with a boronic acid or its corresponding pinacol ester at the 4-position unlocks a powerful tool for synthetic chemists: 1-Cyclopropylpyrazole-4-boronic acid. This technical guide provides an in-depth analysis of its commercial availability, synthesis, and critical role as a building block in drug discovery, with a particular focus on its application in the synthesis of kinase inhibitors.

The strategic placement of the cyclopropyl group at the N1 position of the pyrazole ring offers a unique combination of lipophilicity and conformational rigidity, often leading to improved metabolic stability and binding affinity of the final drug candidate. The boronic acid moiety, a versatile handle for palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures.[2] This guide will serve as a comprehensive resource for researchers looking to leverage the synthetic utility of this valuable reagent.

Commercial Availability and Physicochemical Properties

This compound and its more stable pinacol ester derivative are readily available from a variety of commercial suppliers. The choice between the boronic acid and its pinacol ester is often one of convenience and stability; the pinacol ester generally offers a longer shelf-life and is less prone to dehydration and other decomposition pathways.

Below is a summary of representative commercial suppliers and the typical forms in which this reagent is available:

| Supplier | Product Name | CAS Number | Purity |

| Synblock | (1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid | 1678534-30-9 | >98% |

| ChemicalBook | (1-cyclopropyl-1H-pyrazol-4-yl)boronic acid | 1678534-30-9 | Varies |

| PubChem | (1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid | 57516619 | Varies |

| Fisher Scientific | 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester | 1151802-22-0 | 97% |

| Thermo Fisher Scientific | 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester | 1151802-22-0 | 97% |

| Biosynth | (1-cyclopropyl-1h-pyrazol-5-yl)boronic acid pinacol ester | 2123477-78-9 | Varies |

Physicochemical Properties of this compound Pinacol Ester

| Property | Value | Source |

| Molecular Formula | C12H19BN2O2 | [3] |

| Molecular Weight | 234.10 g/mol | [3] |

| Appearance | Pale yellow solid | [3] |

| Purity (typical) | >96.0% | [3] |

| CAS Number | 1151802-22-0 | [3] |

Synthesis of 1-Cyclopropyl-1H-pyrazole-4-boronic Acid Pinacol Ester

Synthetic Workflow

Caption: Synthetic workflow for 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Cyclopropyl-4-iodopyrazole

This step involves the N-alkylation of 4-iodopyrazole with a suitable cyclopropylating agent.

-

Reactants:

-

4-Iodopyrazole (1 equivalent)

-

Cyclopropyl bromide (1.2 equivalents)

-

Potassium carbonate (K2CO3) (2 equivalents)

-

Acetonitrile (solvent)

-

-

Procedure:

-

To a solution of 4-iodopyrazole in acetonitrile, add potassium carbonate.

-

Add cyclopropyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-cyclopropyl-4-iodopyrazole.

-

Step 2: Synthesis of 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester (Miyaura Borylation)

This palladium-catalyzed borylation reaction is a highly efficient method for the formation of the C-B bond.[5]

-

Reactants:

-

1-Cyclopropyl-4-iodopyrazole (1 equivalent)

-

Bis(pinacolato)diboron (B2pin2) (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equivalents)

-

Potassium acetate (KOAc) (3 equivalents)

-

1,4-Dioxane (solvent)

-

-

Procedure:

-

In a flask purged with an inert atmosphere (e.g., argon or nitrogen), combine 1-cyclopropyl-4-iodopyrazole, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate.

-

Add anhydrous 1,4-dioxane.

-

Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by GC-MS or LC-MS).

-

Cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester.

-

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound and its pinacol ester lies in their application as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl and heteroaryl structures.[6]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Coupling with an Aryl Bromide

The following is a representative protocol for the Suzuki-Miyaura coupling of 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester with a generic aryl bromide.

-

Reactants:

-

Aryl bromide (1 equivalent)

-

1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equivalents)

-

2M Aqueous sodium carbonate (Na2CO3) solution (2 equivalents)

-

Toluene/Ethanol (3:1 mixture) (solvent)

-

-

Procedure:

-

To a reaction vessel, add the aryl bromide, 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, and Pd(PPh3)4.

-

Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction to 80-90 °C under an inert atmosphere and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

-

Central Role in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of Janus kinase (JAK) inhibitors.[7] JAKs are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory and autoimmune diseases, as well as some cancers.[8][9] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[10]

The pyrazole core is a common feature in many JAK inhibitors, and the 1-cyclopropyl substituent can contribute favorably to the binding affinity and pharmacokinetic properties of these molecules. The use of this compound allows for the efficient introduction of this key structural motif into the target molecule, often via a Suzuki-Miyaura coupling reaction. A notable example is in the development of inhibitors for discoidin domain receptors (DDRs), which are implicated in idiopathic pulmonary fibrosis.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related compounds such as 1-cyclopentyl-1H-pyrazole-4-boronic acid pinacol ester and pyrazole-4-boronic acid pinacol ester provide valuable guidance on its safe handling.[11][12]

-

Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautions:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

The compound may be moisture-sensitive; storage under an inert atmosphere is recommended for long-term stability.[12]

-

Conclusion

This compound and its pinacol ester are indispensable reagents in the modern synthetic chemist's toolbox. Their commercial availability, coupled with well-established synthetic routes, makes them readily accessible for a wide range of research and development applications. The true value of this building block is realized in its application in Suzuki-Miyaura cross-coupling reactions, which has paved the way for the efficient synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors for the treatment of cancer and inflammatory diseases. As the demand for targeted therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like this compound is set to increase, solidifying its place as a key component in the future of drug discovery.

References

-

PubChem. (n.d.). (1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

- Gao, Y., et al. (2021). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry, 223, 113647.

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (2009, March). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. Retrieved from [Link]

-

ChemAxon. (n.d.). 1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid, pinacol ester. Retrieved from [Link]

-

U.S. National Library of Medicine. (2022, June 23). Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. Retrieved from [Link]

-

MDPI. (2020, December 16). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

U.S. National Library of Medicine. (2018, May 15). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

-

MDPI. (2023, June 16). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

-

U.S. National Library of Medicine. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

Verywell Health. (2025, August 23). JAK Inhibitors: Uses, Types, Side Effects, and More. Retrieved from [Link]

Sources

- 1. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

The Ascendant Role of 1-Cyclopropylpyrazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

Abstract

The 1-cyclopropylpyrazole scaffold has emerged as a privileged structural motif in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas. The unique conformational constraints and electronic properties imparted by the cyclopropyl group, coupled with the diverse substitution possibilities of the pyrazole ring, have enabled the development of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the burgeoning applications of 1-cyclopropylpyrazole derivatives in medicinal chemistry. It delves into their synthesis, explores their utility in oncology, infectious diseases, and neurological disorders, and details their role as specific enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols.

The 1-Cyclopropylpyrazole Scaffold: A Privileged Core in Drug Design

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] The incorporation of a cyclopropyl group at the N1 position introduces a three-dimensional character that can enhance binding affinity and metabolic stability. This small, strained ring system restricts the conformation of the molecule, which can lead to increased selectivity for the target protein. Furthermore, the cyclopropyl group can influence the electronic nature of the pyrazole ring, modulating its interactions with biological macromolecules.[3]

The synthesis of 1-cyclopropylpyrazole derivatives is often achieved through the cyclocondensation of a cyclopropylhydrazine with a 1,3-dicarbonyl compound or its equivalent.[4] This versatile synthetic approach allows for the introduction of a wide array of substituents on the pyrazole ring, facilitating the exploration of structure-activity relationships (SAR).

Therapeutic Applications of 1-Cyclopropylpyrazole Derivatives

Oncology: Targeting Cancer Cell Proliferation

Several 1-cyclopropylpyrazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5][6][7] Their mechanisms of action often involve the inhibition of key enzymes in cancer-related signaling pathways, such as protein kinases and xanthine oxidase.

Protein kinases are crucial regulators of cell growth, differentiation, and survival; their dysregulation is a hallmark of cancer.[8] 1-Cyclopropylpyrazole derivatives have been designed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[8][9] By blocking the ATP-binding site of these enzymes, these compounds can halt the cell cycle and induce apoptosis in cancer cells.

Signaling Pathway: Inhibition of a Generic Receptor Tyrosine Kinase (RTK) Pathway

Caption: Inhibition of an RTK by a 1-cyclopropylpyrazole derivative.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Compound 1 | HCT-116 (Colon) | 4.2 | Xanthine Oxidase | [10] |

| Compound 20 | MCF-7 (Breast) | 3.2 | Not Specified | [7] |

| Compound 28 | HCT-116 (Colon) | 0.035 | Not Specified | [7] |

| Compound 35 | HepG2 (Liver) | 3.53 | CDK2 | [7] |

This protocol outlines the determination of the cytotoxic effects of 1-cyclopropylpyrazole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 1-cyclopropylpyrazole derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Infectious Diseases: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promise as antibacterial compounds, and the inclusion of a cyclopropyl group can enhance their activity.[11][12]

1-Cyclopropylpyrazole derivatives can target essential bacterial enzymes that are absent in humans, providing a selective mechanism of action. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis in bacteria.[13] Inhibition of FabH disrupts the bacterial cell membrane integrity, leading to cell death.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Target | Reference |

| 12 | Escherichia coli | Not specified | FabH | [13] |

| 13 | Escherichia coli | Not specified | FabH | [13] |

| 18 | Gram-negative strains | <1 | Not Specified | [12] |

| 40 | MRSA, E. coli | 1 | Not Specified | [12] |

This protocol describes a standardized method for testing the susceptibility of bacteria to 1-cyclopropylpyrazole derivatives.

-

Prepare Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.

-

Inoculate Plate: Uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate.

-

Apply Disks: Place paper disks impregnated with a known concentration of the 1-cyclopropylpyrazole derivative onto the agar surface.

-

Incubate: Incubate the plate at 37°C for 18-24 hours.

-

Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

-

Interpret Results: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.[14][15][16][17][18]

Neurological Disorders: Modulating CNS Targets

The blood-brain barrier presents a significant challenge for drugs targeting the central nervous system (CNS). The physicochemical properties of 1-cyclopropylpyrazole derivatives can be tuned to enhance their brain penetration. These compounds have shown potential in treating neurodegenerative diseases and other neurological disorders.[19][20][21][22][23]

c-Jun N-terminal kinase 3 (JNK3) is a key mediator of neuronal apoptosis and is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6][24][25] Selective inhibitors of JNK3 are therefore sought after as potential neuroprotective agents. 1-Cyclopropylpyrazole derivatives have been developed as potent and selective JNK3 inhibitors.[26]

Signaling Pathway: JNK3-Mediated Neuronal Apoptosis

Caption: Inhibition of the JNK3 signaling pathway by a 1-cyclopropylpyrazole derivative.

| Compound ID | Target | IC50 (nM) | Therapeutic Area | Reference |

| 8a | JNK3 | 227 | Neurodegenerative Diseases | [26] |

1-Cyclopropylpyrazole Derivatives as Specific Enzyme Inhibitors

Beyond the therapeutic areas mentioned above, the 1-cyclopropylpyrazole scaffold has been successfully employed to develop inhibitors for a variety of other enzymes with therapeutic relevance.

Cannabinoid Receptor 1 (CB1) Antagonists

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor involved in regulating appetite and energy metabolism. CB1 antagonists have been explored for the treatment of obesity. Diaryl-pyrazole derivatives containing a cyclopropyl group have been identified as potent and metabolically stable CB1 antagonists.[25]

This protocol describes a competitive radioligand binding assay to determine the affinity of 1-cyclopropylpyrazole derivatives for the CB1 receptor.

-

Membrane Preparation: Prepare cell membranes expressing the human CB1 receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled CB1 ligand (e.g., [3H]CP55,940), and varying concentrations of the 1-cyclopropylpyrazole derivative.

-

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value, which represents the affinity of the test compound for the CB1 receptor.[19][22][27][28][29]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective 1-cyclopropylpyrazole derivatives is guided by a thorough understanding of their structure-activity relationships. Key insights include:

-

N1-Cyclopropyl Group: Generally crucial for maintaining potency and influencing metabolic stability.

-

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for target selectivity and potency. For example, in the case of CB1 antagonists, specific aryl groups at the 3 and 5 positions are essential for high affinity.[25]

-

Linkers and Side Chains: For some targets, the introduction of linkers and side chains at specific positions on the pyrazole ring can significantly enhance activity.

Conclusion and Future Directions

1-Cyclopropylpyrazole derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their unique structural features have enabled the development of potent and selective modulators of a wide range of biological targets. The continued exploration of this scaffold, guided by rational drug design and a deeper understanding of SAR, is expected to yield novel therapeutic agents for a multitude of diseases. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical potential.

References

Sources

- 1. Xanthine oxidoreductase in cancer: more than a differentiation marker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 5. JNK3 as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The double faced role of xanthine oxidoreductase in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. apec.org [apec.org]

- 17. youtube.com [youtube.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. egrove.olemiss.edu [egrove.olemiss.edu]

- 20. reactionbiology.com [reactionbiology.com]

- 21. In vitro kinase assay [protocols.io]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. diposit.ub.edu [diposit.ub.edu]

- 25. JNK Pathway in CNS Pathologies [mdpi.com]

- 26. caymanchem.com [caymanchem.com]